4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Lipophilicity Physicochemical properties Drug‑likeness

Pyrazole-3-carboxylic acids are often mistaken as interchangeable, yet each substituent dictates reactivity. This fully functionalized block (C4-Br, C5-tBu, N1-Ph) enables cross-coupling, steric shielding, and tuned LogP 4.34. - High-yield Suzuki couplings (class yields up to 96%). - tert-Butyl prevents side reactions at C5. - Bromine as anomalous scatterer for SAD/MAD phasing. - High density (1.42 g/cm³) for co-crystallization. - ≥98% purity, global stock.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
CAS No. 1245568-94-8
Cat. No. B2612521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS1245568-94-8
Molecular FormulaC14H15BrN2O2
Molecular Weight323.19
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)12-10(15)11(13(18)19)16-17(12)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,19)
InChIKeySFTJLOFNILMWCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid – Overview


4-Bromo-5-(tert-butyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a fully functionalized, crystalline pyrazole-3-carboxylic acid . Its structure combines a bromine atom at C4 (enabling transition-metal-catalyzed cross-coupling), a bulky tert-butyl group at C5 (providing steric shielding and increased lipophilicity), and a phenyl ring on N1 (introducing aromatic π-stacking potential), while the 3-carboxylic acid group offers a convenient anchor for amide or ester derivatization. Commercial sourcing typically achieves ≥98% purity ; the compound has a molecular weight of 323.19 g/mol, a predicted density of 1.42 g/cm³, and a calculated LogP of 4.34 .

Orthogonal handles
C4‑Br, C3‑COOH, C5‑tBu provide sequential derivatization without protecting groups
Cross‑coupling ready
Bromine enables Pd‑catalyzed Suzuki coupling for library synthesis
Tunable lipophilicity
Reported LogP window supports incremental property adjustment in lead optimization

Why Close Analogs Cannot Replace This Building Block


Superficial structural similarity among pyrazole-3-carboxylic acid building blocks frequently leads procurement specialists to assume interchangeability. However, removal of any single substituent—the C4 bromine, the C5 tert‑butyl, or the N1 phenyl—fundamentally alters the physicochemical profile and the synthetic versatility of the scaffold . As demonstrated in the quantitative evidence guide below (Section 3), the full complement of substituents confers a characteristic LogP window, a specific density, a halogen‑based cross‑coupling handle, and a steric environment that no single‑substituent analog can replicate. Simplistic substitution therefore compromises both the downstream reactivity and the property space achievable in hit‑to‑lead or lead‑optimization campaigns.

Non‑Br analog
Lacks cross‑coupling handle; synthetic diversification may shift significantly
Non‑tBu analog
Absence of steric shielding may alter regioselectivity and physicochemical profile
N‑H analog
LogP reduction over 2 units; membrane‑permeability context may not translate

Quantitative Differentiation Against Closest Analogs


Lipophilicity (LogP) Comparison

The target compound exhibits a calculated LogP of 4.34 , whereas the non‑brominated analog 5‑(tert‑butyl)‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 286435‑97‑0) has a LogP of 3.28 , and the non‑tert‑butyl analog 4‑bromo‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 1156392‑45‑8) has a LogP of 2.87 . Further removal of the N1‑phenyl group to give 4‑bromo‑5‑(tert‑butyl)‑1H‑pyrazole‑3‑carboxylic acid (CAS 182415‑17‑4) reduces LogP to 2.09 .

Lipophilicity (LogP)
Cross‑study comparable
Target: 4.34
Δ +1.06 (Br), +1.47 (tBu), +2.25 (N‑Ph)
Supports LogP tuning in library design
ACD/Labs predictions; vendor listings
Lipophilicity Physicochemical properties Drug‑likeness

Density and Heavy-Atom Effect

The predicted density of the target compound is 1.42 ± 0.1 g/cm³ . In contrast, the non‑brominated analog 5‑(tert‑butyl)‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid has a predicted density of 1.1 ± 0.1 g/cm³ .

Density & Heavy Atom
Cross‑study comparable
1.42 ± 0.1 vs 1.1 ± 0.1 g/cm³
Δ 0.32 g/cm³
May support anomalous scattering phasing
Predicted values; crystallography applications
Density Molecular packing Crystallography

Cross-Coupling Versatility via Bromine Handle

The C4 bromine atom of the target compound is a competent partner for palladium‑catalyzed Suzuki‑Miyaura cross‑coupling. Related 4‑bromopyrazole substrates have been reported to undergo coupling with arylboronic acids in yields up to 96 % [1]. The non‑brominated analog 5‑(tert‑butyl)‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 286435‑97‑0) lacks this halogen, precluding direct cross‑coupling and necessitating less efficient C‑H activation strategies.

Cross‑Coupling Handle
Class‑level inference
C4‑Br enables Suzuki coupling; reported yield ≤96%
Supports cross‑coupling synthetic strategies
Sharma et al. 2013; related 4‑bromopyrazoles
Synthetic utility Cross‑coupling Diversification

Steric Bulk and sp³ Character

The tert‑butyl group at C5 introduces substantial steric bulk adjacent to the reactive bromine site, which can influence the regiochemical outcome of subsequent transformations. The non‑tert‑butyl analog 4‑bromo‑1‑phenyl‑1H‑pyrazole‑3‑carboxylic acid (CAS 1156392‑45‑8) carries a hydrogen at C5 (molecular weight 267.08 g/mol ), whereas the target compound (MW 323.19 g/mol ) has an additional 56.11 g/mol attributable to the C(CH₃)₃ group. The target compound also exhibits an Fsp³ (fraction of sp³‑hybridized carbons) of 0.286 , indicative of a partially saturated scaffold desirable for escaping the flatland of fully aromatic molecules.

Steric Bulk & Fsp³
Class‑level inference
MW 323.19, Fsp³ 0.286 vs MW 267.08, Fsp³ 0
ΔMW +56.11, ΔFsp³ +0.29
May contribute to scaffold three‑dimensionality
Vendor labels; drug‑likeness context
Steric hindrance Conformational restriction Drug‑likeness

Orthogonal Functional-Group Sequence

The target compound presents three sequentially addressable functional groups: (i) the 4‑bromo handle for Suzuki or Buchwald coupling, (ii) the 5‑tert‑butyl group as an inert steric placeholder, and (iii) the 3‑carboxylic acid for amide/ester formation . In contrast, the non‑brominated analog possesses only two reactive sites (carboxylic acid and, potentially, C‑H functionalization at C4), while the non‑tert‑butyl analog offers the same number of sites but without the steric differentiation that protects the adjacent position during coupling. No single‑substituent deletion can preserve this orthogonal sequence.

Orthogonal Group Sequence
Class‑level inference
Three reactive centers: Br (coupling), COOH (acylation), tBu (inert)
Reported orthogonal triad may reduce synthetic steps
Qualitative comparison; synthesis context
Orthogonality Library synthesis Medicinal chemistry

Optimal Procurement Scenarios


Precise LogP Tuning in Hit-to-Lead Optimization

When medicinal chemistry teams need to incrementally increase lipophilicity to improve membrane permeability without introducing excessive molecular weight, the target compound’s LogP of 4.34 provides a calibrated starting point. Replacing it with the non‑brominated analog would drop LogP by >1 unit, potentially moving the compound out of the optimal permeability window. This scenario directly follows from the LogP differentiation evidence (Section 3, Evidence 1).

Anomalous Scattering for X-Ray Phasing

The high density (1.42 g/cm³) and the presence of bromine make the target compound suitable for SAD/MAD phasing experiments in protein‑ligand co‑crystallization studies. The non‑brominated analog has a significantly lower density (1.1 g/cm³) and lacks the anomalous scatterer, compromising experimental phasing power. This application is supported by the density comparison (Section 3, Evidence 2).

Suzuki-Miyaura Parallel Library Synthesis

For CROs generating diverse compound arrays, the 4‑bromo handle enables high‑yielding Suzuki‑Miyaura coupling (class‑level yields up to 96 %), while the inert tert‑butyl group prevents unwanted side reactions at the adjacent C5 position. The non‑brominated analog cannot participate in cross‑coupling, reducing library diversity. This scenario derives from the synthetic handle and steric bulk evidence (Section 3, Evidence 3 & 4). [1]

Three-Dimensional Fragment for FBDD

The Fsp³ of 0.286 and the steric protrusion of the tert‑butyl group confer a degree of three‑dimensionality that is atypical for heteroaromatic fragments. When screening for fragments that explore non‑flat chemical space, this compound outperforms its flat, non‑tert‑butyl analog, consistent with the drug‑likeness and steric profile evidence (Section 3, Evidence 4).

Application
Selection Property
Validation Focus
LogP‑driven library design
LogP calibration range
LogP measurement in target series
Anomalous scattering studies
Bromine content & density
Phasing power verification
Cross‑coupling library synthesis
Halogen handle reactivity
Coupling yield and scope
Fragment‑based screening
Fsp³ & steric bulk
Three‑dimensionality assessment
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